Asn-Val

描述

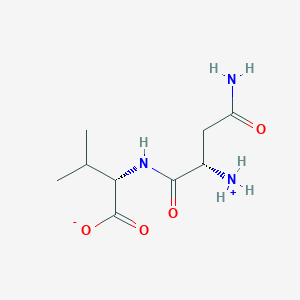

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQPGIYEZKDEG-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344771 |

Source

|

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145314-87-0 |

Source

|

| Record name | L-Asparaginyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Asn-Val Dipeptide: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a fundamental and indispensable technique. This guide provides a comprehensive, in-depth protocol for the synthesis of the dipeptide Asparaginyl-Valine (Asn-Val), with a focus on the widely adopted solid-phase peptide synthesis (SPPS) methodology. This document outlines the critical considerations for incorporating asparagine, details the experimental procedure, and presents the data in a structured format for clarity.

Introduction

The synthesis of peptides containing asparagine (Asn) presents unique challenges, primarily due to the reactivity of its side-chain amide. During the activation of the C-terminal carboxyl group, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1][2] Furthermore, base-catalyzed intramolecular cyclization can lead to the formation of an aspartimide intermediate, which can subsequently hydrolyze to a mixture of the desired α-peptide and the isomeric β-peptide.[2][3] To circumvent these side reactions and ensure high purity and yield, the use of a protecting group on the asparagine side chain is essential.[3][4][5] The trityl (Trt) group is the most commonly employed protecting group for the Asn side chain as it effectively prevents dehydration and enhances the solubility of the Fmoc-protected amino acid derivative.[3][4]

This guide will focus on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy, a robust and versatile method for peptide synthesis.[6][7]

Data Presentation

The successful synthesis of this compound via SPPS relies on a selection of key reagents, each with a specific function. The following table summarizes these components.

| Reagent/Component | Function | Typical Examples |

| Solid Support (Resin) | The insoluble polymer matrix onto which the peptide is assembled. | Wang resin, Rink Amide resin[8] |

| Amino Acid Derivatives | Building blocks of the peptide with temporary (Nα) and permanent (side-chain) protecting groups. | Fmoc-Val-OH, Fmoc-Asn(Trt)-OH[3] |

| Coupling Reagents | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | HBTU, HATU, HCTU, DIC, DCC[9][10][11][12] |

| Activating Additives | Used with some coupling reagents to enhance reaction rates and suppress racemization. | HOBt, Oxyma Pure®[11] |

| Bases | Used for in-situ neutralization of the protonated N-terminal amine and to facilitate the coupling reaction. | N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)[11] |

| Deprotection Reagent | Removes the temporary Nα-Fmoc protecting group to allow for the next coupling cycle. | 20% Piperidine (B6355638) in DMF[3][8] |

| Cleavage Cocktail | A strong acid solution with scavengers to cleave the completed peptide from the resin and remove permanent side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[4] |

| Solvents | Used for swelling the resin, dissolving reagents, and washing the resin between steps. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[3] |

| Precipitation Solvent | A non-polar solvent used to precipitate the cleaved peptide from the cleavage cocktail. | Cold diethyl ether[4][8] |

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol details the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage. The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Asparagine).

1. Resin Preparation and Swelling

-

Place the Fmoc-Val-Wang resin in a reaction vessel equipped with a filter.

-

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring the accessibility of the reactive sites on the resin.[8]

-

After swelling, drain the DMF.

2. Nα-Fmoc Deprotection of Valine

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes and then drain the solution.[8]

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure the complete removal of the Fmoc group.[8]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene byproduct.

3. Coupling of Fmoc-Asn(Trt)-OH

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[2][8]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: To confirm the completion of the reaction, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow beads) indicates that all primary amines have reacted.[8]

-

Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.

4. Final Nα-Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal asparagine residue.

-

After deprotection, wash the this compound-resin thoroughly with DMF (5-7 times) and then DCM (3-5 times).

-

Dry the peptide-resin under vacuum.

5. Cleavage and Deprotection

-

Prepare a cleavage cocktail. A standard cocktail for Trt group removal is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[2]

-

Stir the suspension at room temperature for 2-3 hours.[4]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.[8]

6. Peptide Precipitation and Isolation

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[2][4][8]

-

A white precipitate of the this compound dipeptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers and byproducts.[8]

-

Dry the crude peptide pellet under vacuum.

7. Purification

-

The crude this compound dipeptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure product.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the solid-phase peptide synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Caption: Signaling pathway for the coupling of Fmoc-Asn(Trt)-OH to resin-bound Valine.

References

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. bachem.com [bachem.com]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Asparaginyl-Valine (Asn-Val): A Comprehensive Biochemical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparaginyl-Valine (Asn-Val) is a dipeptide composed of the amino acids L-asparagine and L-valine linked by a peptide bond. As a product of protein catabolism, it is a naturally occurring metabolite in various organisms.[1][2][3] While not extensively studied for specific hormonal or neurotransmitter activities, its biochemical properties are of significant interest in the fields of metabolomics, food science, and drug development. The presence of the asparagine residue makes the dipeptide susceptible to deamidation, a spontaneous non-enzymatic modification that is implicated in protein degradation, aging, and various diseases.[4][5] This guide provides an in-depth overview of the core biochemical properties of Asparaginyl-Valine, detailed experimental protocols for its synthesis and analysis, and a discussion of its biological relevance.

Core Biochemical Properties

The physicochemical characteristics of Asparaginyl-Valine are fundamental to its behavior in biological systems and analytical procedures. A summary of these properties is presented below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C9H17N3O4 | [6] |

| Molecular Weight | 231.25 g/mol | [6] |

| Monoisotopic Mass | 231.12190603 Da | [6] |

| IUPAC Name | (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | [6] |

| Calculated Isoelectric Point (pI) | ~5.42 | Calculated |

| Computed XLogP3 | -5.3 | [6] |

| Topological Polar Surface Area | 136 Ų | [6] |

| Appearance | Solid (predicted) | [7] |

| Water Solubility | Data for this compound is not readily available. L-Asparagine: 2.94 g/100 mL; L-Valine: 8.85 g/100 mL (at 25°C) | [8][9] |

| Melting Point | Data for this compound is not readily available. L-Asparagine: 234 °C; L-Valine: 315 °C (decomposes) | [3][10] |

Note on pI Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound with no ionizable side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group of asparagine (~8.80) and the pKa of the C-terminal carboxyl group of valine (~2.29). This yields an approximate pI of 5.55. A more precise calculation would consider the pKa of the asparagine carboxyl group (2.02) and the valine amino group (9.62), giving a pI of approximately 5.82. For the dipeptide, the terminal pKa values will be slightly different from the free amino acids. Given the pKa of the alpha-carboxyl group of asparagine is 2.02 and the alpha-amino group of asparagine is 8.80, a pI of 5.41 is calculated for asparagine itself.[11][12] The pI of this compound is likely to be in a similar range.

Biological Significance and Degradation

Role as a Metabolite

Asparaginyl-Valine is primarily recognized as an intermediate in protein catabolism.[2][3] During digestion, dietary proteins are broken down by proteases and peptidases into smaller peptides and free amino acids, which are then absorbed.[13][14] this compound is one of the many dipeptides that can be generated during this process. Some dipeptides are known to have physiological or cell-signaling effects, although most are short-lived intermediates that are further hydrolyzed into their constituent amino acids.[2] For instance, the related dipeptide Asparaginyl-Alanine (Asn-Ala) has been shown to have vasorelaxing and hypotensive effects.[15]

Deamidation of the Asparagine Residue

A key biochemical property of peptides containing asparagine is their susceptibility to spontaneous, non-enzymatic deamidation. This reaction involves the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl group of asparagine, forming a five-membered succinimide (B58015) ring intermediate. This intermediate can then be hydrolyzed to form either an aspartyl or an isoaspartyl residue. This process introduces a negative charge into the peptide and can alter its structure and function. Deamidation is considered a form of molecular damage that accumulates with age and has been linked to the progression of various diseases.[4][5]

Caption: Deamidation pathway of Asparaginyl-Valine.

Experimental Protocols

Synthesis of Asparaginyl-Valine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol is a general guideline for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a pre-loaded Valine Wang resin or a similar suitable resin.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group from the valine residue.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-Asn(Trt)-OH:

-

In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

4. Washing:

-

Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

5. Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the newly added asparagine residue.

6. Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

7. Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification of Asparaginyl-Valine by Reversed-Phase HPLC (RP-HPLC)

1. Sample Preparation:

-

Dissolve the crude, dried this compound peptide in a minimal amount of a suitable solvent, such as a small volume of Mobile Phase A or a mixture of acetonitrile (B52724) and water.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

-

Use a preparative or semi-preparative RP-HPLC system equipped with a UV detector.

-

A C18 column is typically used for peptide purification.

3. Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

4. Gradient Elution:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample.

-

Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.

-

Monitor the elution profile at 210-220 nm.

5. Fraction Collection:

-

Collect fractions corresponding to the major peak, which should be the target this compound dipeptide.

6. Purity Analysis and Lyophilization:

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity.

-

Lyophilize (freeze-dry) the pooled fractions to obtain the purified this compound as a white powder.[4][5][16]

Quantification of Asparaginyl-Valine by LC-MS/MS

1. Sample Preparation (from a biological matrix, e.g., plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.[1]

2. LC-MS/MS System:

-

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.

3. Liquid Chromatography:

-

Column: A C18 analytical column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other components in the sample. For example, start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.[1]

4. Mass Spectrometry:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

The precursor ion for this compound is [M+H]+ at m/z 232.1.

-

Product ions for fragmentation are selected based on the fragmentation pattern of this compound.

5. Quantification:

-

A calibration curve is generated using known concentrations of a pure this compound standard.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

Caption: Workflow for the purification and analysis of this compound.

Conclusion

Asparaginyl-Valine, while a simple dipeptide, possesses biochemical properties that are of considerable interest to researchers. Its role as a metabolite in protein catabolism and the susceptibility of its asparagine residue to deamidation make it a relevant molecule for studies in aging, disease, and proteomics. The detailed protocols provided in this guide for the synthesis, purification, and quantification of this compound offer a practical resource for its further investigation. Future research may uncover more specific biological activities of this dipeptide, expanding its significance beyond its current understanding as a metabolic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein catabolism - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H17N3O4 | CID 7019993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Val-Asn | C9H17N3O4 | CID 7020201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ch27 pKa and pI values [chem.ucalgary.ca]

- 12. Amino Acids [vanderbilt.edu]

- 13. Biochemistry, Protein Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemistry, Protein Catabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

Conformational States of Asn-Val in Solution: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spatial arrangement of amino acid residues within a peptide or protein dictates its biological function. Even at the simplest level of a dipeptide, the molecule is not static but exists in a dynamic equilibrium of different three-dimensional structures, or conformational states, in solution. Understanding these conformational preferences is fundamental to fields ranging from structural biology to drug design. This guide provides an in-depth technical overview of the methodologies used to characterize the conformational landscape of the dipeptide Asparaginyl-Valine (Asn-Val) in an aqueous environment.

The conformation of a dipeptide is primarily defined by the rotational freedom around the single bonds of the peptide backbone and the amino acid side chains. These rotations are described by dihedral angles: phi (φ), psi (ψ), and omega (ω) for the backbone, and chi (χ) angles for the side chains. The interplay of steric hindrance, intramolecular hydrogen bonding, and interactions with the solvent determines the relative populations of the accessible conformational states. For this compound, the bulky isopropyl side chain of Valine and the polar amide-containing side chain of Asparagine create a unique conformational landscape. While specific experimental data for the this compound dipeptide is not extensively published, this guide synthesizes established methodologies and provides illustrative data based on known conformational preferences of related peptides. Valine-containing dipeptides, for instance, have been shown to exhibit an increased population of the β conformation[1][2].

This document details the primary experimental and computational techniques employed for such analyses, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. It provides structured protocols for these methods and presents the expected quantitative data in a clear, tabular format.

Key Methodologies for Conformational Analysis

The two most powerful techniques for elucidating the conformational states of small peptides in solution are NMR spectroscopy, which provides experimental observables averaged over the conformational ensemble, and MD simulations, which offer a dynamic, atomistic view of the peptide's behavior over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier experimental technique for determining the three-dimensional structure and dynamics of molecules in solution[3]. For a dipeptide like this compound, specific NMR parameters are particularly sensitive to its conformational state.

-

Sample Preparation:

-

Synthesize and purify the this compound dipeptide to >95% purity using standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified peptide.

-

Prepare a 1-5 mM solution of the dipeptide in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) containing 90% H₂O/10% D₂O or 99.9% D₂O. The choice of solvent depends on the specific experiments; H₂O/D₂O is necessary for observing exchangeable amide protons.

-

Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

-

1D ¹H Spectrum: To assess sample purity and concentration.

-

2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE/ROE cross-peaks are related to the distance between protons and are crucial for determining the overall fold.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.

-

Quantitative J-Coupling Measurement: Measure the ³J(HNHα) coupling constant from a high-resolution 1D ¹H spectrum or a 2D experiment like COSY. This coupling is related to the backbone dihedral angle φ via the Karplus equation.

-

-

Data Analysis and Structure Calculation:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon chemical shifts.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to derive distance restraints.

-

Use the measured ³J(HNHα) coupling constant to derive dihedral angle restraints for φ.

-

Utilize a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental restraints.

-

Analyze the resulting ensemble to determine the populations of different conformational states.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the time evolution of a molecular system, offering detailed insights into the conformational dynamics of a dipeptide in a simulated aqueous environment.

-

System Setup:

-

Generate the initial coordinates for the N-acetylated and N'-methylated this compound dipeptide (to mimic its presence in a polypeptide chain) in a standard conformation (e.g., an extended β-strand) using molecular building software (e.g., PyMOL, Avogadro).

-

Select a suitable force field for the simulation (e.g., AMBER, CHARMM, GROMOS).

-

Place the dipeptide in the center of a periodic cubic or triclinic box.

-

Solvate the box with an explicit water model (e.g., TIP3P, SPC/E)[4], ensuring a minimum distance of at least 10-12 Å between the peptide and the box edges.

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if necessary.

-

-

Simulation Execution:

-

Energy Minimization: Perform a series of energy minimization steps (e.g., steepest descent followed by conjugate gradient) to remove steric clashes and relax the system to a local energy minimum.

-

Equilibration:

-

Perform a short simulation (e.g., 100-200 ps) in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature (e.g., 300 K), using a thermostat (e.g., Berendsen, Nosé-Hoover).

-

Perform a subsequent, longer simulation (e.g., 500-1000 ps) in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the system density, using both a thermostat and a barostat (e.g., Parrinello-Rahman).

-

-

Production Run: Run a long production simulation (e.g., 500 ns to 1 µs or longer) in the NPT ensemble to sample the conformational space of the dipeptide. Save the coordinates at regular intervals (e.g., every 10-20 ps).

-

-

Trajectory Analysis:

-

Remove the periodic boundary conditions from the trajectory.

-

Analyze the trajectory to extract key structural parameters:

-

Backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ₁, χ₂ for Asn; χ₁ for Val) as a function of time.

-

Generate Ramachandran plots for the φ and ψ angles to visualize the sampled conformational regions.

-

Perform cluster analysis to group similar conformations and determine the populations of the major conformational states.

-

Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the structural stability and flexibility.

-

-

Quantitative Data Presentation

Table 1: Predominant Conformational States of this compound in Solution

| Conformational State | Population (%) | Asn (φ, ψ) | Val (φ, ψ) | Key Intramolecular Interactions |

| β-strand | ~ 60% | (-120° ± 20°, 140° ± 20°) | (-120° ± 20°, 140° ± 20°) | Extended backbone, minimal local H-bonds |

| Polyproline II (Pᵢᵢ) | ~ 25% | (-75° ± 20°, 145° ± 20°) | (-75° ± 20°, 145° ± 20°) | Left-handed helical turn, solvent exposed |

| Turn-like (Asx-turn) | ~ 10% | (-80° ± 20°, -10° ± 20°) | (Variable) | H-bond between Asn side chain and Val NH |

| α-helical (αᵣ) | ~ 5% | (-65° ± 20°, -40° ± 20°) | (-65° ± 20°, -40° ± 20°) | Right-handed turn |

Table 2: Average Dihedral Angles for Major Conformers of this compound

| Dihedral Angle | β-strand Conformer (degrees) | Pᵢᵢ Conformer (degrees) |

| Asn | ||

| φ | -119 | -78 |

| ψ | 135 | 146 |

| χ₁ | -65 (g⁻), 180 (t), 60 (g⁺) | -70 (g⁻), 180 (t) |

| χ₂ | 100, -100 | 95, -95 |

| Val | ||

| φ | -125 | -80 |

| ψ | 140 | 149 |

| χ₁ | 180 (t) | 180 (t), -65 (g⁻) |

Visualizations

Visual diagrams are essential for conceptualizing the relationships between different conformational states and the workflows used to study them.

Caption: Structure of this compound with key rotatable dihedral angles highlighted.

Caption: Workflow for NMR-based conformational analysis of a dipeptide.

Caption: Workflow for a Molecular Dynamics simulation of a dipeptide.

References

- 1. Determination of conformational preferences of dipeptides using vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

theoretical modeling of Asn-Val structure

An In-depth Technical Guide to the Theoretical Modeling of the Asparagine-Valine (Asn-Val) Dipeptide Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest protein building blocks, serve as invaluable models for understanding the fundamental principles of protein folding, stability, and molecular recognition. The conformational landscape of a dipeptide is governed by a delicate interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions. A thorough understanding of these conformational preferences is paramount in rational drug design, peptidomimetics, and the broader field of structural biology.

This technical guide focuses on the theoretical modeling of the asparagine-valine (this compound) dipeptide. This particular dipeptide combines a polar, hydrogen-bond-capable side chain (Asn) with a bulky, hydrophobic, and sterically constrained side chain (Val). This combination presents an interesting case study for computational methods, as the final conformation is a trade-off between the hydrogen-bonding capabilities of the asparagine side chain and the steric limitations imposed by the valine side chain. This document outlines the core computational methodologies, presents expected quantitative data, and provides a framework for the experimental validation of theoretical models of the this compound structure.

Theoretical Modeling Approaches

The conformational preferences of dipeptides are typically explored using a combination of computational methods, ranging from classical molecular mechanics to high-level quantum mechanical calculations.

-

Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule. The energy is calculated as a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). MM methods are computationally inexpensive and are often used for initial conformational searches and for running long molecular dynamics simulations. Common force fields used for peptides include AMBER, CHARMM, GROMOS, and OPLS.[1][2]

-

Quantum Mechanics (QM): QM methods provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. Density Functional Theory (DFT) is a popular QM method that balances accuracy with computational cost.[3] QM calculations are essential for refining the energies of conformations obtained from MM methods and for studying systems where electronic effects, such as hydrogen bonding, are critical.[4][5]

-

Molecular Dynamics (MD) Simulations: MD simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion.[6][7] This method allows for the exploration of the conformational landscape of a dipeptide in a simulated environment (e.g., in explicit water solvent) and at a given temperature, providing insights into the dynamic behavior and relative stability of different conformations.[8][9]

Conformational Landscape of this compound

The conformation of the this compound dipeptide is defined by a set of dihedral angles that describe the rotation around specific bonds.

-

Backbone Dihedral Angles (Φ, Ψ): The Ramachandran plot visualizes the sterically allowed regions for the phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N) backbone dihedral angles.[10] Specific regions of the plot correspond to common secondary structures like α-helices and β-sheets.

-

Side Chain Dihedral Angles (χ): The orientation of the side chains is described by the chi (χ) angles.

-

Asparagine (Asn): Has two chi angles (χ1, χ2) that determine the position of its amide group.

-

Valine (Val): Has one chi angle (χ1) that defines the orientation of its isopropyl group.

-

The interplay between these angles determines the overall 3D structure of the dipeptide. For instance, the bulky valine side chain restricts the allowed Φ/Ψ combinations, while the asparagine side chain can form intramolecular hydrogen bonds with the peptide backbone, stabilizing certain conformations.

Computational Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key computational experiments.

Molecular Dynamics (MD) Simulation Protocol

-

System Preparation:

-

Build the initial this compound dipeptide structure (e.g., in an extended conformation) using molecular modeling software like PyMOL or Avogadro.

-

Cap the termini with acetyl (Ac) and N-methylamide (NMe) groups to mimic the peptide bond environment within a larger protein.

-

Select a force field (e.g., AMBER ff19SB[4] or CHARMM36m).

-

Solvate the dipeptide in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to relax the system and remove any steric clashes. Typically, this involves holding the peptide fixed while relaxing the water, followed by minimization of the entire system.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) with restraints on the peptide backbone.

-

Run a subsequent simulation at constant pressure (NPT ensemble) to allow the system density to equilibrate. This phase should be run until properties like temperature, pressure, and density are stable.

-

-

Production Run:

-

Remove all restraints and run the simulation for a desired length of time (e.g., 100 ns to several microseconds) in the NPT ensemble.

-

Save the coordinates of the system at regular intervals (e.g., every 10 ps) for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to identify dominant conformations using clustering algorithms.

-

Calculate Ramachandran plots to visualize the backbone conformational sampling.

-

Analyze intramolecular hydrogen bonds and their persistence over time.

-

Quantum Mechanics (QM) Calculation Protocol

-

Structure Extraction:

-

From the MD trajectory, extract representative structures of the most populated conformational clusters.

-

-

Geometry Optimization:

-

For each representative structure, perform a geometry optimization using a QM method. A common choice is DFT with a functional like B3LYP and a basis set such as 6-31G*.[3][11]

-

The optimization can be performed in the gas phase or with an implicit solvent model (e.g., PCM) to account for solvent effects.

-

-

Energy Calculation:

-

Perform a single-point energy calculation on the optimized geometry using a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate relative energies between the different conformations.

-

-

Frequency Calculation:

-

Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be generated from the theoretical modeling of the this compound dipeptide. The values presented are representative and based on typical results for similar dipeptides found in the literature.

Table 1: Predicted Low-Energy Conformations of Ac-Asn-Val-NMe

| Conformation ID | Backbone Conformation | Asn χ1 (°) | Asn χ2 (°) | Val χ1 (°) | Relative Energy (kcal/mol) | Key Intramolecular H-Bond |

|---|---|---|---|---|---|---|

| Conf-1 | β-strand | -65 | 95 | 175 | 0.00 | Asn side chain NH to Val C=O |

| Conf-2 | Polyproline II (PPII) | 170 | -80 | -60 | 0.85 | Asn side chain C=O to Asn NH |

| Conf-3 | Turn-like | -80 | 110 | 175 | 1.50 | Asn side chain NH to Ac C=O |

| Conf-4 | Extended | 175 | 90 | -65 | 2.10 | None |

Table 2: Key Geometric Parameters for the Most Stable Conformation (Conf-1)

| Parameter | Description | Computational Method | Calculated Value |

|---|---|---|---|

| Φ (Asn) | Asn backbone dihedral | DFT (B3LYP/6-311++G(d,p)) | -135.5° |

| Ψ (Asn) | Asn backbone dihedral | DFT (B3LYP/6-311++G(d,p)) | 140.2° |

| Φ (Val) | Val backbone dihedral | DFT (B3LYP/6-311++G(d,p)) | -130.1° |

| Ψ (Val) | Val backbone dihedral | DFT (B3LYP/6-311++G(d,p)) | 135.8° |

| H-Bond Distance | N-H···O=C distance | DFT (B3LYP/6-311++G(d,p)) | 2.1 Å |

Experimental Validation

Theoretical models must be validated against experimental data to ensure their accuracy and relevance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution.[12][13][14] Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), J-couplings, and chemical shifts, provide information about inter-proton distances, dihedral angles, and the local chemical environment, respectively. These experimental observables can be compared directly with values back-calculated from the simulated structural ensemble.

-

X-Ray Crystallography: If the dipeptide can be crystallized, X-ray crystallography can provide a high-resolution structure in the solid state.[15] This provides a precise structural benchmark, although it represents a single, static conformation that may not be fully representative of the conformational ensemble in solution.

Generalized Experimental Protocols

-

NMR Spectroscopy Protocol:

-

Sample Preparation: Synthesize and purify the Ac-Asn-Val-NMe dipeptide. Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O mixture) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (to assign protons within a residue) and NOESY (to identify through-space proximities between protons).

-

Resonance Assignment: Assign all proton resonances to their respective atoms in the dipeptide.

-

Structural Restraint Generation: Convert NOE cross-peak intensities into upper-limit distance restraints. Measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.

-

Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

-

-

X-Ray Crystallography Protocol:

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find conditions that yield diffraction-quality crystals of the this compound dipeptide.

-

Data Collection: Expose a single crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model into the electron density and refine it to achieve the best possible fit to the experimental data.

-

Conclusion

The theoretical modeling of the this compound dipeptide provides a powerful lens through which to examine the fundamental forces that govern protein structure. By combining molecular mechanics, quantum mechanics, and molecular dynamics simulations, a detailed picture of the dipeptide's conformational landscape can be constructed. The inherent tension between the hydrogen-bonding potential of the asparagine side chain and the steric bulk of the valine residue makes this dipeptide a compelling subject for computational analysis. The protocols and data presented in this guide offer a robust framework for such an investigation. Ultimately, the validation of these theoretical models against experimental data from techniques like NMR and X-ray crystallography is essential for ensuring their accuracy and predictive power in applications such as drug discovery and protein design.

References

- 1. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantum mechanical study of secondary structure formation in protected dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights from molecular dynamics simulations for computational protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A molecular dynamics simulation study on the propensity of Asn-Gly-containing heptapeptides towards β-turn structures: Comparison with ab initio quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular dynamics simulation study of valyl-tRNA synthetase with its pre- and post-transfer editing substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proteopedia.org [proteopedia.org]

- 11. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Metabolism of Asparaginyl-Valine: A Technical Overview of Biosynthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Asparaginyl-Valine (Asn-Val) is a fundamental component of numerous proteins. Its metabolic fate is intrinsically linked to the broader cellular processes of protein synthesis and catabolism. While a dedicated pathway for the de novo biosynthesis of the this compound dipeptide is not recognized, its existence is a consequence of the intricate machinery of ribosomal protein synthesis and subsequent proteolytic cleavage. Conversely, its degradation involves both enzymatic hydrolysis of the peptide bond and a notable chemical instability conferred by the asparagine residue. This guide provides a detailed exploration of the biosynthetic origins of its constituent amino acids and the pathways governing the degradation of the this compound linkage.

Biosynthesis of Constituent Amino Acids

The formation of the this compound dipeptide is contingent on the availability of its precursor amino acids, L-asparagine and L-valine. The biosynthetic pathways for these amino acids are distinct and subject to complex regulatory mechanisms.

L-Asparagine Biosynthesis

L-asparagine is a non-essential amino acid in mammals, synthesized from L-aspartate. The reaction is catalyzed by asparagine synthetase (ASNS), an enzyme that utilizes L-glutamine as the amino group donor in an ATP-dependent reaction.[1]

The biosynthesis can be summarized by the following reaction: L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

Asparagine synthetase is a crucial enzyme for cellular homeostasis, and its expression is regulated by nutrient availability.[1] Under conditions of asparagine depletion, an amino acid response (AAR) pathway is activated, leading to increased transcription of the ASNS gene.[1]

L-Valine Biosynthesis

L-valine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid for humans, meaning it must be obtained through the diet.[2][3] In microorganisms and plants, L-valine is synthesized from pyruvate (B1213749) through a series of enzymatic steps.[4] This pathway is shared with the biosynthesis of L-isoleucine and is subject to feedback inhibition by its end products.[4]

The key enzymes involved in the biosynthesis of L-valine from pyruvate are:

-

Acetolactate synthase

-

Acetohydroxy acid isomeroreductase

-

Dihydroxy acid dehydratase

-

Branched-chain amino acid aminotransferase [3]

Degradation Pathways

The degradation of the this compound dipeptide can occur through two primary mechanisms: enzymatic cleavage of the peptide bond and chemical degradation initiated by the deamidation of the asparagine residue.

Enzymatic Degradation

The degradation of L-valine, following its release from the dipeptide, proceeds through a series of enzymatic reactions primarily occurring in the mitochondria of muscle, brain, adipose tissue, and kidneys. The initial step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT).[3][5] This is followed by the irreversible oxidative decarboxylation of the resulting α-keto acid by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[3][5] The subsequent steps lead to the formation of succinyl-CoA, which can then enter the citric acid cycle.[3][5]

Chemical Degradation: Asparagine Deamidation

Peptides and proteins containing asparagine residues are susceptible to a non-enzymatic degradation reaction known as deamidation.[6][7] This reaction involves the nucleophilic attack of the peptide bond nitrogen on the side-chain carbonyl group of the asparagine residue, forming a five-membered succinimide (B58015) (cyclic imide) intermediate.[6][8] The formation of this intermediate is influenced by the identity of the C-terminal adjacent amino acid.[6] The succinimide intermediate can then be hydrolyzed to form either an aspartyl or an isoaspartyl residue, with the latter often being the major product.[6] This modification can alter the structure and function of the parent peptide or protein.

The rate of deamidation is dependent on pH, temperature, and the surrounding amino acid sequence.[7] Specifically, the steric bulk of the amino acid C-terminal to the asparagine can influence the rate of cyclic imide formation.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the metabolism of the constituent amino acids of this compound.

| Enzyme | Substrate(s) | Product(s) | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |

| Asparagine Synthetase (ASNS) | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, PPi | Human | N/A | N/A | [1] |

| Branched-chain aminotransferase (BCAT) | Valine, α-ketoglutarate | α-ketoisovalerate, Glutamate | Human | N/A | N/A | [3][5] |

| Branched-chain α-ketoacid dehydrogenase (BCKDH) | α-ketoisovalerate, NAD+, CoA | Isobutyryl-CoA, NADH, CO2 | Human | N/A | N/A | [3][5] |

| Keratinase | Chicken feather (keratin) | Peptides | Bacillus pacificus RSA27 | 5.69 mg/ml | 142.40 µg/ml/min | [9] |

N/A: Data not available in the reviewed sources.

Experimental Protocols

Assessing Protein Synthesis and Degradation Rates

A common method to assess global protein synthesis and degradation rates involves stable isotope labeling.

Protocol: 13CO2 Labeling of Arabidopsis thaliana [10]

-

Labeling Setup: Grow Arabidopsis thaliana plants in a controlled environment. Introduce 13CO2 into the atmosphere for a defined pulse period (e.g., 24 hours).

-

Chase Period: Replace the 13CO2 atmosphere with 12CO2 for a chase period (e.g., 4 days).

-

Sample Extraction: Harvest plant material and extract soluble amino acids, total protein, and cell wall material.

-

Derivatization and GC-TOF-MS Analysis: Hydrolyze the protein to constituent amino acids and derivatize the amino acids and sugars from the cell wall. Analyze the 13C enrichment of specific molecules (e.g., alanine, serine, glucose) using gas chromatography time-of-flight mass spectrometry (GC-TOF-MS).

-

Calculation:

-

The rate of protein synthesis is determined from the incorporation of 13C-labeled amino acids into the protein pool.

-

The relative growth rate is calculated from the 13C enrichment of glucose from the cell wall.

-

The rate of protein degradation is estimated as the difference between the rate of protein synthesis and the relative growth rate.

-

Solid-Phase Peptide Synthesis

The synthesis of specific peptides like this compound for research purposes is typically achieved through solid-phase peptide synthesis.

Protocol: Merrifield Solid-Phase Peptide Synthesis of an this compound Hexapeptide [6]

-

Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield resin).

-

First Amino Acid Coupling: Attach the C-terminal amino acid (in the example, Alanine) to the resin.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the attached amino acid.

-

Peptide Bond Formation: Add the next N-terminally protected amino acid (in the example, Valine) along with a coupling agent (e.g., DCC/HOBt) to form the peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid (Asparagine, etc.) in the desired sequence.

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: Purify the crude peptide using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry and amino acid analysis.

Visualizations

References

- 1. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Regulation of Essential Amino Acid Synthesis and Accumulation in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. Assessing Protein Synthesis and Degradation Rates in Arabidopsis thaliana Using Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Asn-Val Dipeptide in Protein Architecture and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of protein folding, dictated by the primary amino acid sequence, is fundamental to biological function. Within this sequence, specific dipeptide motifs can exert profound influences on local structure and overall protein stability. This technical guide delves into the core of one such motif: the asparagine-valine (Asn-Val) dipeptide. While comprehensive research focusing solely on the this compound pair is nascent, this paper synthesizes existing data on the individual and neighboring roles of asparagine and valine to elucidate their collective impact on protein folding, stability, and their potential implications in drug development. We will explore the structural propensities of Asn and Val, their frequent appearance in critical secondary structures, and the thermodynamic consequences of their substitution, drawing upon a key case study of a Val-to-Asn mutation in Fibroblast Growth Factor Homologous Factor 2 (FHF2). This guide provides a foundational understanding for researchers aiming to modulate protein stability and function.

Introduction: The Significance of Dipeptide Motifs in Protein Folding

The three-dimensional structure of a protein, and consequently its function, is encoded in its linear sequence of amino acids. While the overall hydrophobic and polar distribution of residues drives the global fold, specific short sequences, or motifs, play critical roles in defining local secondary structures such as α-helices and β-sheets, and the turns that connect them.[1] These motifs act as nucleation points or stabilizing elements, guiding the polypeptide chain into its final, functional conformation.

The this compound dipeptide, composed of a polar amino acid (Asparagine) and a nonpolar, β-branched amino acid (Valine), presents an interesting case study in the interplay of competing structural tendencies. Asparagine, with its side-chain amide group, can participate in hydrogen bonding and is frequently found in β-turns, which are crucial for reversing the direction of the polypeptide chain.[2] Valine, on the other hand, due to its bulky, hydrophobic nature, has a high propensity for β-sheet structures.[3] Understanding the combined influence of these two residues is critical for predicting and engineering protein stability.

Structural Propensities of Asparagine and Valine

The intrinsic properties of asparagine and valine predispose them to favor distinct secondary structures, making their combination within a dipeptide a point of significant structural influence.

Asparagine (Asn): A Key Player in Turns and Loops

Asparagine's side chain, with its terminal amide group, is capable of forming hydrogen bonds with both the polypeptide backbone and other side chains. This property makes it a frequent participant in β-turns, tight reversals of the polypeptide chain that are essential for the compact, globular structure of many proteins.[2] In certain β-turns, the backbone dihedral angles (φ, ψ) of asparagine can even adopt positive values, a conformation less favorable for many other amino acids.[2] However, the presence of asparagine can also be destabilizing in the context of α-helices.[4]

Valine (Val): A Proponent of β-Sheet Formation

Valine is a hydrophobic amino acid with a β-branched side chain (a non-hydrogen substituent on the β-carbon). This steric hindrance disfavors its inclusion in the tightly packed core of α-helices. Conversely, its hydrophobicity and β-branched nature make it a strong promoter of β-sheet formation, where its side chain can extend away from the backbone and participate in hydrophobic interactions within the core of the protein.

The this compound Motif in Protein Structures

While specific, comprehensive studies on the this compound dipeptide are limited, analysis of protein databases reveals its presence in various structural contexts. The interplay between Asn's turn-forming propensity and Val's preference for β-sheets suggests that the this compound motif can act as a critical hinge or transition point between different secondary structure elements. For instance, it can be found at the edge of β-sheets, leading into a loop or turn region.

Thermodynamic Impact of this compound Related Mutations: A Case Study

A pertinent example of the influence of these residues on protein stability comes from a study on Fibroblast Growth Factor Homologous Factor 2 (FHF2). In this study, a conserved valine at position 95 was mutated to asparagine (V95N) to investigate its effect on the protein's structure and stability.[5]

Quantitative Data on Stability Changes

The study on the V95N mutation in FHF2 provides valuable, albeit indirect, quantitative insights into the energetic contributions of these residues. While the paper does not provide specific ΔG or Tm values for the V95N mutant, it reports that single mutations, including V95N, were found to affect the overall stability, conformation, and functionality of the protein.[5] Computational analyses, a common tool for predicting stability changes, can provide estimates of the change in Gibbs free energy (ΔΔG) upon mutation.[3][6]

For the purpose of this guide, we present a hypothetical table based on typical stability changes observed for Val to Asn mutations in other proteins to illustrate the type of data researchers would seek.

| Mutation | Protein | Experimental ΔTm (°C) | Predicted ΔΔG (kcal/mol) | Reference |

| V95N | FHF2 | Not Reported | Not Reported | [5] |

| V_to_N (generic) | Various | Variable | Typically destabilizing | [3][6] |

Note: This table is illustrative. Specific quantitative data for the V95N mutation in FHF2 was not available in the cited source.

Experimental Protocols

The investigation of the V95N mutation in FHF2 employed a range of biophysical techniques to assess its impact on protein structure and stability.[5]

Objective: To introduce the V95N point mutation into the FHF2 gene.

Methodology: A polymerase chain reaction (PCR)-based site-directed mutagenesis protocol is typically used.[7]

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation (the codon for Valine, GTG, changed to the codon for Asparagine, AAC or AAT) are designed.

-

PCR Amplification: The primers are used in a PCR reaction with a high-fidelity DNA polymerase and the plasmid containing the wild-type FHF2 gene as a template. The polymerase extends the primers, synthesizing new plasmids incorporating the mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA. The newly synthesized, mutated plasmids remain intact as they are unmethylated.

-

Transformation: The mutated plasmids are transformed into competent E. coli cells for propagation.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation.

Objective: To assess the secondary structure content and thermal stability of the wild-type and V95N FHF2 proteins.

Methodology:

-

Sample Preparation: Purified wild-type and V95N FHF2 proteins are prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.

-

Far-UV CD Spectra: Far-UV CD spectra (typically 190-260 nm) are recorded at a constant temperature to determine the secondary structure composition. The characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures.

-

Thermal Denaturation: The CD signal at a specific wavelength (e.g., 222 nm) is monitored as the temperature is increased at a constant rate. The resulting melting curve allows for the determination of the melting temperature (Tm), the midpoint of the unfolding transition, which is a measure of the protein's thermal stability.

Objective: To obtain high-resolution structural information and to study the dynamics of the protein in solution.

Methodology:

-

Isotope Labeling: For detailed structural studies, the protein is typically isotopically labeled with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, etc.) are performed to assign the chemical shifts of the backbone and side-chain atoms.

-

Structure Calculation: The assigned chemical shifts, along with distance restraints from Nuclear Overhauser Effect (NOE) experiments and dihedral angle restraints from chemical shifts, are used to calculate a three-dimensional structure of the protein.

-

Dynamics Studies: NMR relaxation experiments can be used to probe the dynamics of the protein on a wide range of timescales, providing insights into the flexibility of different regions.

Signaling Pathways and Functional Implications

The study on FHF2 highlights the functional importance of the Val95 residue. FHFs are known to interact with Voltage-Gated Sodium Channels (VGSCs).[5] The mutation of the conserved Val95 leads to an inability of FHF2 to bind to VGSCs.[5] This suggests that the region containing this residue is critical for the protein-protein interaction. While a direct signaling pathway involving the this compound dipeptide is not established, the FHF2 example illustrates how a single amino acid change in this region can disrupt a critical cellular interaction.

Implications for Drug Development

The stability and conformational integrity of proteins are paramount in the development of protein-based therapeutics and in targeting proteins with small molecules. Understanding the role of specific dipeptides like this compound can inform several aspects of drug development:

-

Protein Engineering: For therapeutic proteins, mutations can be engineered to enhance stability. Replacing a destabilizing residue with one that is more favorable in a particular structural context, guided by the principles outlined in this guide, can lead to proteins with longer shelf-lives and improved efficacy.

-

Targeted Drug Design: The interface of protein-protein interactions often involves specific structural motifs. If an this compound dipeptide is part of a binding interface, small molecules could be designed to mimic or disrupt this interaction.

-

Understanding Disease: Misfolding and aggregation of proteins are at the heart of many neurodegenerative diseases. The propensity of Asn to be involved in aggregation-prone sequences makes the study of Asn-containing dipeptides particularly relevant in this context.

Conclusion and Future Directions

The asparagine-valine dipeptide represents a fascinating microcosm of the forces that govern protein folding and stability. The opposing structural preferences of its constituent amino acids suggest that the this compound motif can act as a fine-tuning element in protein architecture, influencing the transition between ordered and disordered regions. The case study of the V95N mutation in FHF2 underscores the critical role that even a single, seemingly conservative, amino acid change can have on protein stability and function.

Future research should focus on a more systematic investigation of the this compound dipeptide. This could involve:

-

Computational Studies: Large-scale molecular dynamics simulations of peptides containing the this compound motif to characterize its conformational landscape.

-

Experimental Validation: Synthesis and structural analysis (using CD and NMR) of model peptides with varying sequences flanking the this compound motif to quantify its influence on secondary structure formation.

-

Proteome-wide Analysis: A more detailed bioinformatic analysis of the structural environments where the this compound dipeptide is found in the Protein Data Bank.

By building a more comprehensive understanding of the role of the this compound dipeptide, researchers and drug developers will be better equipped to rationally design and engineer proteins with desired stability and functional properties.

References

- 1. m.youtube.com [m.youtube.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. weizmann.ac.il [weizmann.ac.il]

- 4. Importance of secondary structural specificity determinants in protein folding: Insertion of a native β-sheet sequence into an α-helical coiled-coil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Proteomic Significance of the Asparagine-Valine (Asn-Val) Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Asparagine-Valine (Asn-Val) dipeptide, while a fundamental component of countless protein sequences, is not widely characterized as a standalone, canonical motif with a universal proteomic function. Its significance is primarily derived from the distinct and sometimes contrasting biochemical properties of its constituent amino acids. Asparagine (Asn), a polar amide-containing residue, is a critical site for N-linked glycosylation and is susceptible to spontaneous deamidation and peptide bond cleavage, which are crucial post-translational modifications (PTMs) in protein aging and turnover.[1][2] In contrast, Valine (Val), a nonpolar, hydrophobic branched-chain amino acid, plays a vital role in establishing the hydrophobic core of proteins, influencing folding and stability.[3] This guide explores the proteomic importance of this compound by dissecting the individual roles of each residue, examining specific protein contexts where their juxtaposition is functionally significant, and providing technical protocols for their investigation.

Individual Physicochemical and Proteomic Roles

The functional implications of an this compound sequence are best understood by first examining the properties of each amino acid in isolation. The combination of a polar, hydrophilic residue (Asn) with a nonpolar, hydrophobic one (Val) can create localized environments that are critical for protein structure and interaction.

Asparagine (Asn): A Hub for Modification and Instability

Asparagine is a versatile amino acid involved in several key proteomic events:

-

N-Linked Glycosylation: Asn is the primary anchor for N-linked glycosylation, a crucial PTM for protein folding, stability, and cell-surface recognition.[1] This modification occurs exclusively on Asn residues within the consensus sequence Asn-X-Ser/Thr , where X can be any amino acid except Proline.[1]

-

Spontaneous Deamidation and Cleavage: The side-chain amide of Asn is susceptible to spontaneous, non-enzymatic deamidation, converting Asn to aspartic acid (Asp) or isoaspartic acid (isoAsp). This reaction is a form of molecular aging, altering a protein's structure and function.[4][5] Furthermore, the peptide bond C-terminal to an Asn residue can undergo spontaneous cleavage, particularly in long-lived proteins, leading to fragmentation and the formation of protein-protein cross-links.[2][6]

-

Metabolic Signaling: As a non-essential amino acid, the synthesis of asparagine is critical for cellular health.[] Deficiencies in the asparagine synthetase (ASNS) enzyme are linked to severe neurological disorders.[8][9][10]

Valine (Val): A Cornerstone of Structural Integrity

Valine's role is primarily structural, owing to its hydrophobic side chain:

-

Hydrophobic Core Formation: Valine, along with other nonpolar residues like Leucine and Isoleucine, is typically buried in the interior of water-soluble proteins, driving protein folding and maintaining the tertiary structure.[3]

-

Allosteric Regulation: As a free amino acid, Valine can act as an allosteric regulator. For example, it binds to and inhibits Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis, demonstrating its role in metabolic signaling.[11]

The following table summarizes the key quantitative and qualitative properties of Asparagine and Valine.

| Property | Asparagine (Asn) | Valine (Val) |

| Side Chain | -CH2-CO-NH2 (Carboxamide) | -CH(CH3)2 (Isopropyl) |

| Classification | Polar, Uncharged, Hydrophilic | Nonpolar, Aliphatic, Hydrophobic |

| Molecular Weight | 132.12 Da | 117.15 Da |

| Key Proteomic Roles | N-linked glycosylation, Deamidation, Peptide cleavage, Metabolic sensing | Protein folding, Hydrophobic interactions, Allosteric regulation |

| Common PTMs | Glycosylation, Deamidation | Limited; can be acetylated[12] |

Context-Specific Significance of this compound Sequences

While a universal role for the this compound motif is not established, specific examples highlight its importance in defined structural and functional contexts.

Allosteric Modulation in Muscarinic Receptors

In the M2 subtype of the muscarinic acetylcholine (B1216132) receptor, an This compound-Thr (NVT) sequence in the third extracellular loop is essential for the positive cooperativity of certain allosteric modulators.[13] Swapping this sequence into the M3 receptor, which normally exhibits negative cooperativity with these modulators, reverses the effect to positive cooperativity. This demonstrates that the this compound pairing, as part of a larger motif, creates a specific conformational environment critical for propagating allosteric signals across the protein.[13]

The logical relationship for this allosteric effect is diagrammed below.

Caption: Role of the NVT motif in allosteric modulation.

Opposing Allosteric Regulation of Pyruvate Kinase M2 (PKM2)

A fascinating example of functional dichotomy involves the free amino acids Asn and Val in regulating PKM2, an enzyme critical to tumor metabolism. Both amino acids bind to the same allosteric pocket. However, Asparagine acts as an activator, promoting the enzyme's active tetrameric state. In contrast, Valine is an inhibitor, favoring the less active dimeric state.[11] This highlights how cells can use the availability of these two amino acids to fine-tune glycolytic flux. While this does not involve the this compound dipeptide directly, it underscores their opposing roles in a key signaling context.

The signaling pathway is illustrated in the diagram below.

Caption: Opposing allosteric regulation of PKM2 by Asn and Val.

Experimental Protocols for Investigating this compound Sequences

Investigating the role of an this compound sequence within a protein of interest requires a combination of proteomic and molecular biology techniques.

Protocol: Site-Directed Mutagenesis to Probe Function

This protocol allows researchers to alter the this compound sequence (e.g., to Ala-Ala) to assess its impact on protein function, stability, or interactions.

Objective: To substitute the this compound codon pair in a plasmid-encoded gene of interest.

Materials:

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

Expression plasmid containing the gene of interest.

-

Custom-designed mutagenic primers (forward and reverse, complementary).

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

Standard reagents for PCR, DNA purification, and bacterial culture.

Methodology:

-

Primer Design: Design primers (~25-45 bp) containing the desired mutation (e.g., GCN-GCN for Ala-Ala). The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction with the template plasmid, mutagenic primers, and high-fidelity polymerase. Run 12-18 cycles of amplification.

-

DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1 hour. This digests the methylated, non-mutated parental DNA template.

-

Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective agar (B569324) plates and incubate overnight.

-

Verification: Isolate plasmid DNA from the resulting colonies. Verify the desired mutation via Sanger sequencing.

-

Functional Analysis: Express the mutated protein and compare its properties (e.g., enzymatic activity, thermal stability, binding affinity) to the wild-type protein.

Protocol: Mass Spectrometry-Based Identification of PTMs at Asn Sites

This workflow is used to identify N-linked glycosylation or deamidation at an Asn residue within an this compound context.

Objective: To identify and characterize modifications on a specific Asn residue.

Methodology:

-

Protein Isolation: Isolate the protein of interest, typically via immunoprecipitation or affinity chromatography.

-

In-Solution Digestion:

-

Denature the protein using urea (B33335) or guanidine (B92328) hydrochloride.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

-

Alkylate cysteine residues with iodoacetamide (B48618) (IAM).

-

Digest the protein into peptides using a protease like Trypsin overnight at 37°C.

-

-

Enrichment (Optional): For low-abundance PTMs, enrich the sample. For phosphopeptides, use Immobilized Metal Affinity Chromatography (IMAC). For glycopeptides, use lectin affinity chromatography.

-

LC-MS/MS Analysis:

-

Separate the peptides using reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The instrument performs a full MS scan followed by data-dependent MS/MS scans on the most abundant peptide ions.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.

-

Specify potential variable modifications, such as deamidation (Asn) or HexNAc (N-linked glycosylation).

-

Manually validate the spectra for peptides containing the modified this compound sequence to confirm site localization.

-

A generalized workflow for this process is shown below.

Caption: General proteomic workflow for PTM analysis.

Conclusion and Future Directions